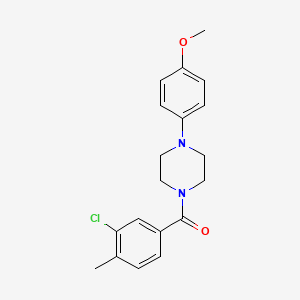![molecular formula C17H16FN3O4 B5756356 ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5756356.png)
ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate, commonly known as EFH, is a chemical compound that has been extensively studied for its potential applications in scientific research. EFH is a member of the hydrazide-hydrazone family of compounds, which have been shown to possess a wide range of biological activities. In
作用機序
The mechanism of action of EFH is not fully understood, but several studies have suggested that EFH exerts its biological activities through the inhibition of specific enzymes and signaling pathways. For example, EFH has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. EFH has also been shown to inhibit the activation of the nuclear factor-kappaB (NF-kB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
生化学的および生理学的効果
EFH has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that EFH can induce apoptosis in cancer cells, inhibit the production of inflammatory molecules, and scavenge free radicals. In vivo studies have shown that EFH can inhibit tumor growth in mice and reduce inflammation in animal models of rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of EFH for lab experiments is its well-established synthesis method, which allows for the production of large quantities of pure EFH. EFH is also relatively stable and can be stored for extended periods of time without significant degradation. However, EFH's biological activities are highly dependent on the specific cell type and experimental conditions used, which can make it difficult to compare results between studies.
将来の方向性
There are several potential future directions for EFH research. One area of interest is the development of EFH derivatives with improved biological activities and pharmacokinetic properties. Another area of interest is the investigation of EFH's potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Finally, EFH's potential as a cancer therapy will continue to be a focus of research, with the aim of developing more effective and targeted treatments for cancer.
合成法
EFH can be synthesized through a multi-step process involving the reaction of 3-fluorobenzoyl chloride with hydrazine hydrate to form the intermediate 2-(3-fluorobenzoyl)hydrazine. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form EFH. The final product can be purified through recrystallization or chromatography.
科学的研究の応用
EFH has been shown to possess a variety of biological activities that make it a promising candidate for scientific research. One of the most notable applications of EFH is in the field of cancer research. EFH has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This inhibition is thought to be due to EFH's ability to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, EFH has also been shown to possess anti-inflammatory and antioxidant activities. These properties make EFH a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
ethyl 4-[[(3-fluorobenzoyl)amino]carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4/c1-2-25-16(23)11-6-8-14(9-7-11)19-17(24)21-20-15(22)12-4-3-5-13(18)10-12/h3-10H,2H2,1H3,(H,20,22)(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSQWPKTWCCFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[({2-[(3-fluorophenyl)carbonyl]hydrazinyl}carbonyl)amino]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B5756283.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5756298.png)
![3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5756299.png)


![2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone](/img/structure/B5756311.png)

![methyl 4-({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}oxy)benzoate](/img/structure/B5756341.png)


![1-(3-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5756378.png)
